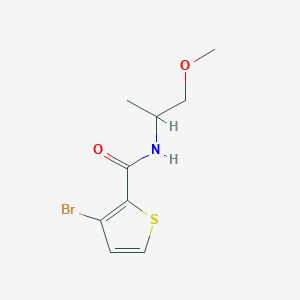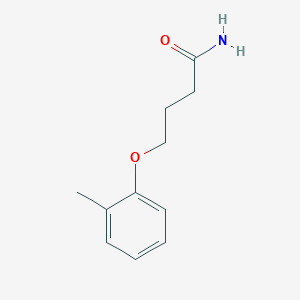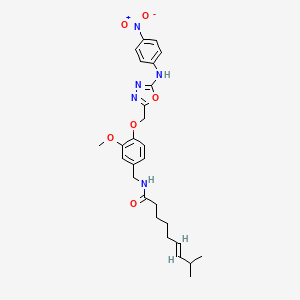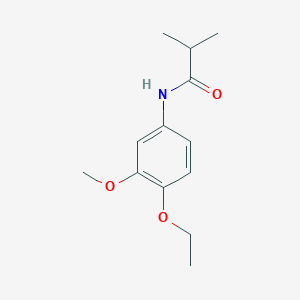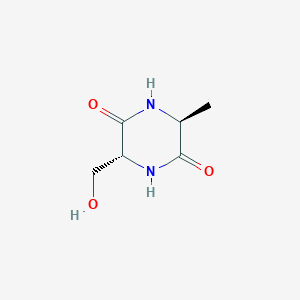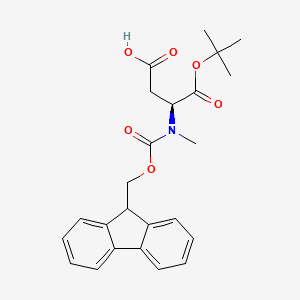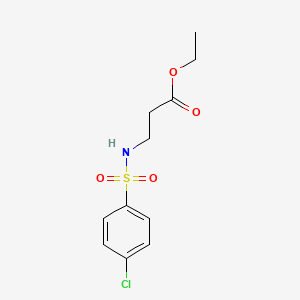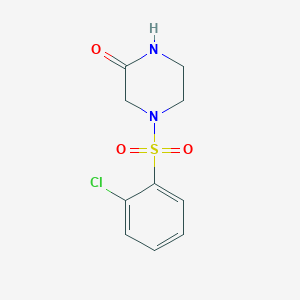![molecular formula C8H6F3N3 B14904495 7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine CAS No. 1804174-58-0](/img/structure/B14904495.png)
7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine is a fluorinated benzimidazole derivative Benzimidazoles are a class of compounds known for their wide range of biological activities and applications in pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine typically involves the introduction of the trifluoromethyl group into the benzimidazole core. One common method is the reaction of 4,5-diamino-2-(trifluoromethyl)benzoic acid with formic acid under reflux conditions. This reaction leads to the formation of the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)benzimidazole
- 4-(Trifluoromethyl)benzimidazole
- 5-(Trifluoromethyl)benzimidazole
Uniqueness
7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine is unique due to the position of the trifluoromethyl group on the benzimidazole ring. This specific positioning can significantly influence its chemical reactivity and biological activity compared to other trifluoromethylated benzimidazole derivatives .
Propriétés
Numéro CAS |
1804174-58-0 |
|---|---|
Formule moléculaire |
C8H6F3N3 |
Poids moléculaire |
201.15 g/mol |
Nom IUPAC |
7-(trifluoromethyl)-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-1-4(12)2-6-7(5)14-3-13-6/h1-3H,12H2,(H,13,14) |
Clé InChI |
UKUXVNQIUNIXFK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1C(F)(F)F)N=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


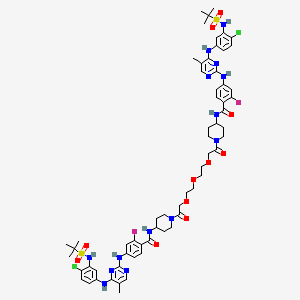
![(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol](/img/structure/B14904424.png)

